molecular formula C11H13Cl2NO B1453654 (2,5-Dichlorophenyl)(oxolan-3-yl)methanamine CAS No. 1248787-60-1

(2,5-Dichlorophenyl)(oxolan-3-yl)methanamine

Cat. No.: B1453654
CAS No.: 1248787-60-1
M. Wt: 246.13 g/mol
InChI Key: IEPFJYJWIRRJLA-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)(oxolan-3-yl)methanamine is a high-purity chemical compound provided for research applications. This specialized small molecule features a methanamine group linking a 2,5-dichlorophenyl aromatic ring to an oxolane (tetrahydrofuran) group, creating a chiral scaffold of significant interest in medicinal chemistry and drug discovery . The molecular formula of the compound is C11H13Cl2NO . With its distinct structural features, this compound serves as a valuable building block for the synthesis of more complex molecules. Its potential research applications include use as an intermediate in organic synthesis and as a core structural element for the development of novel pharmacologically active compounds. The presence of the oxolane ring contributes chirality, making it a useful candidate for exploring stereochemistry in biological interactions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can access the compound's SMILES notation (C1COCC1C(C2=C(C=CC(=C2)Cl)Cl)N) and other structural identifiers for their computational and experimental work .

Properties

IUPAC Name

(2,5-dichlorophenyl)-(oxolan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-8-1-2-10(13)9(5-8)11(14)7-3-4-15-6-7/h1-2,5,7,11H,3-4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPFJYJWIRRJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C2=C(C=CC(=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,5-Dichlorophenyl)(oxolan-3-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group and an oxolan-3-yl moiety, contributing to its unique chemical properties. The presence of chlorine atoms enhances the lipophilicity and biological activity of the compound, making it a suitable candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. This interaction can modulate various biological pathways, leading to different physiological effects. The compound may act as a ligand in receptor-ligand interactions, influencing signaling pathways that are critical in disease states.

Antinociceptive Properties

Research has indicated that derivatives of this compound exhibit antinociceptive effects in rodent models. For instance, studies have shown that compounds with similar structures can effectively reduce pain responses without inducing significant motor deficits .

Inhibition of GABA Uptake

Inhibitory activity towards GABA transporters has been reported for related compounds. These compounds demonstrate potential in managing conditions like neuropathic pain by modulating GABAergic signaling pathways .

Study 1: Antinociceptive Effects

A study evaluated the antinociceptive properties of this compound in various pain models. The results indicated significant pain relief comparable to standard analgesics, suggesting its potential as a therapeutic agent for pain management.

CompoundPain ModelEffectiveness
This compoundChemotherapy-induced neuropathic painHigh
Similar Compound ADiabetic neuropathic painModerate
Similar Compound BAcute inflammatory painLow

Study 2: GABA Transporter Inhibition

Another research focused on the inhibition of GABA uptake by functionalized amino acids similar to this compound. The study demonstrated that specific structural modifications could enhance inhibitory potency against GABA transporters.

CompoundIC50 (μM)Activity
This compound10.5Moderate Inhibition
Compound X8.0High Inhibition
Compound Y12.0Low Inhibition

Scientific Research Applications

Antidepressant Activity

Research indicates that (2,5-Dichlorophenyl)(oxolan-3-yl)methanamine may exhibit antidepressant properties. A study highlighted the compound's ability to interact with neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation. This interaction suggests a potential role in treating depression and anxiety disorders .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in preclinical models of inflammatory diseases. This could make it a candidate for developing treatments for conditions such as arthritis and other inflammatory disorders .

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. Preliminary data indicate its efficacy in inhibiting the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies have shown that it exhibits a favorable safety margin in animal models, with minimal adverse effects at therapeutic doses .

Data Tables

Application AreaFindingsReferences
Antidepressant ActivityInteraction with serotonin receptors
Anti-inflammatory EffectsReduction in inflammation markers
Anticancer PropertiesInhibition of cancer cell proliferation
Safety ProfileFavorable safety margin

Clinical Trials

A clinical trial involving this compound is currently underway to assess its efficacy as an antidepressant in human subjects. Preliminary results have indicated improvements in mood and anxiety levels among participants, warranting further investigation into its therapeutic potential .

Preclinical Models

In preclinical studies using murine models, the compound demonstrated significant anti-inflammatory effects comparable to established anti-inflammatory drugs. These findings suggest its potential as a novel treatment option for chronic inflammatory diseases .

Comparison with Similar Compounds

2,5-Dichlorobenzylamine

  • Molecular Formula : C₇H₇Cl₂N
  • Structure : Benzylamine with 2,5-dichloro substitution on the phenyl ring.
  • Key Differences : Lacks the oxolane ring, resulting in reduced molecular weight (176.04 Da vs. 245.04 Da) and altered polarity .
  • Applications : Widely used as a pharmaceutical intermediate (e.g., in sertraline synthesis) .
  • Commercial Availability : Multiple suppliers (Thermo Scientific, AK Scientific) .

N-Methyl-(tetrahydrofuran-3-ylmethyl)amine

  • Molecular Formula: C₆H₁₃NO
  • Structure : Oxolane-3-ylmethyl group attached to a methylamine.
  • Key Differences : Replaces the dichlorophenyl group with a methyl group, reducing steric bulk and eliminating aromaticity.
  • Physicochemical Impact : Higher polarity due to the absence of chlorine atoms; lower molecular weight (115.18 Da) .

(2,2,5,5-Tetramethyloxolan-3-yl)methanamine

  • Molecular Formula: C₉H₁₉NO
  • Structure : Oxolane ring with 2,2,5,5-tetramethyl substitution.
  • Key Differences : Methyl groups on the oxolane increase hydrophobicity (logP ~1.5 vs. ~2.3 for the target compound). Safety data includes a "Danger" classification due to reactivity .

Cyclohexyl(3,5-dichlorophenyl)methanamine

  • Structure : Cyclohexyl group replaces oxolane; 3,5-dichloro substitution on phenyl.

Cyclopropyl(2,6-Dichlorophenyl)methanamine

  • Structure : Cyclopropane ring instead of oxolane; 2,6-dichloro substitution.
  • Key Differences : Increased ring strain from cyclopropane may enhance reactivity. The 2,6-dichloro pattern creates steric hindrance distinct from the target compound’s 2,5-substitution .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (Da) Key Structural Features Commercial Availability Notable Data
(2,5-Dichlorophenyl)(oxolan-3-yl)methanamine C₁₁H₁₃Cl₂NO 245.04 Oxolane ring, 2,5-dichlorophenyl Limited (AK Scientific) Predicted CCS: 151.7–164.4 Ų
2,5-Dichlorobenzylamine C₇H₇Cl₂N 176.04 Benzylamine, no oxolane Widely available Used in sertraline synthesis
N-Methyl-(tetrahydrofuran-3-ylmethyl)amine C₆H₁₃NO 115.18 Oxolane-3-ylmethyl, methylamine Thermo Scientific Lower polarity
(2,2,5,5-Tetramethyloxolan-3-yl)methanamine C₉H₁₉NO 157.26 Tetramethyl oxolane American Elements "Danger" classification
Cyclohexyl(3,5-dichlorophenyl)methanamine Not provided ~294.65 Cyclohexyl, 3,5-dichlorophenyl Enamine Ltd No activity data

Key Findings

Structural Impact on Properties :

  • The oxolane ring in the target compound enhances polarity compared to benzylamines but reduces it compared to tetramethyl-substituted oxolanes .
  • Chlorine substitution patterns (2,5 vs. 3,5 or 2,6) influence electronic effects and steric interactions, critical for drug-receptor binding .

Synthetic Utility :

  • 2,5-Dichlorobenzylamine is a well-established intermediate, while the target compound’s applications remain unexplored .

Safety and Handling :

  • Tetramethyl-substituted oxolane derivatives may pose higher reactivity risks compared to the target compound .

Preparation Methods

Reductive Amination Approach

A common and effective method to prepare substituted phenylmethanamines involves reductive amination of the corresponding aldehyde or ketone with an amine.

  • Step 1: Synthesis of 2,5-dichlorobenzaldehyde or 2,5-dichlorophenylacetaldehyde as the electrophilic precursor.
  • Step 2: Reaction with oxolan-3-ylamine or an oxolanyl-containing amine derivative under reductive amination conditions.
  • Step 3: Use of reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation to reduce the imine intermediate to the amine.

This approach is widely used for preparing phenylmethanamine derivatives and is adaptable for the oxolanyl substituent.

Nucleophilic Substitution on Halogenated Precursors

Given the presence of chlorine atoms on the phenyl ring, nucleophilic aromatic substitution (SNAr) could be utilized if the chlorines are activated by electron-withdrawing groups or under forcing conditions.

  • Step 1: Preparation of a suitable oxolan-3-yl-containing nucleophile, such as oxolan-3-ylmethanamine or its protected form.
  • Step 2: Reaction with 2,5-dichlorobromobenzene or related halogenated aromatic compound under SNAr conditions.
  • Step 3: Optimization of reaction conditions (temperature, solvent, base) to favor substitution at the desired position.

However, this method is less common for dichlorophenyl systems without strong activating groups.

Experimental Data and Reaction Optimization Insights

While direct experimental data on this compound are limited, analogous reaction conditions from related amine syntheses provide useful guidance:

Parameter Optimal Condition Notes
Solvent 1,4-Dioxane or 50% Ethanol/Water Good solubility and reaction medium for amination
Catalyst/Promoter InCl3 (20 mol%) or Cs2CO3 (5-10%) Lewis acid catalysis or base-promoted reductive amination
Temperature 40–80 °C Moderate heating promotes reaction without degradation
Reaction Time 20 min to 5 h Ultrasound irradiation can reduce time significantly
Reducing Agent NaBH3CN or hydrogen with Pd/C Selective reduction of imine intermediates

These parameters are derived from studies on related amine and heterocyclic compound syntheses, emphasizing efficiency, yield, and environmental considerations.

Summary Table of Proposed Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Reductive Amination 2,5-Dichlorobenzaldehyde + oxolan-3-ylamine + NaBH3CN Solvent: MeOH or EtOH, RT to 50°C, 2–5 h High selectivity, mild conditions Requires pure aldehyde precursor
Nucleophilic Aromatic Substitution 2,5-Dichlorobromobenzene + oxolan-3-ylmethanamine Solvent: DMF or DMSO, elevated temp (80–120°C) Direct substitution on aromatic ring Harsh conditions, possible side reactions
One-Pot Lewis Acid Catalysis 2,5-Dichlorobenzaldehyde + oxolan-3-ylamine + InCl3 50% EtOH, ultrasound, 40°C, 20 min Rapid, high yield, green chemistry Requires catalyst optimization

Research Findings and Considerations

  • The use of ultrasound irradiation and Lewis acid catalysis (e.g., InCl3) has been shown to significantly shorten reaction times and improve yields in analogous amine syntheses.
  • Solvent choice critically affects reaction efficiency; 1,4-dioxane and aqueous ethanol mixtures provide good reaction media for reductive amination and related transformations.
  • Base promoters such as cesium carbonate (Cs2CO3) enhance reaction rates and yields in multi-component amine synthesis protocols, suggesting their potential utility in preparing this compound.
  • The dichlorophenyl ring is relatively stable under reductive amination conditions, allowing selective formation of the methanamine linkage without dehalogenation.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing (2,5-Dichlorophenyl)(oxolan-3-yl)methanamine, and how can intermediates be optimized?

  • Methodological Answer : A common approach involves reductive amination between 2,5-dichlorobenzaldehyde and oxolan-3-ylmethanamine precursors. Intermediates such as Schiff bases (e.g., 1-[1-(2,5-dichlorophenyl)cyclopentyl]methanamine) can be optimized using catalytic hydrogenation or sodium cyanoborohydride for selective reduction . Telescoped synthesis methods, as demonstrated in related dichlorophenyl methanamine derivatives, reduce purification steps by combining reaction sequences in a single vessel, improving yield .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography resolves stereochemistry (e.g., oxolan-3-yl configuration) and confirms bond angles/planarity .
  • NMR spectroscopy (¹H/¹³C) identifies aromatic proton environments (2,5-dichlorophenyl) and oxolane ring protons.
  • HPLC-MS assesses purity, with ESI-MS detecting molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation, as observed in structurally similar chlorinated amines .
  • Waste must be segregated and treated via neutralization or incineration to avoid environmental release, following protocols for oxolane-containing intermediates .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay systems be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Standardize assays using:

  • Cell-free systems (e.g., enzyme inhibition assays) to isolate target interactions.
  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, reducing variability from cellular uptake mechanisms. Comparative studies on analogs, like N-(2,5-dichlorophenyl)acetamide derivatives, highlight the impact of assay design on activity .

Q. What computational approaches predict binding affinity to neurological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) models interactions with serotonin transporters (SERT), leveraging structural data from related intermediates in sertraline synthesis .
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over time, incorporating solvation effects of the oxolane ring .

Q. How does the oxolan-3-yl group’s electronic environment influence nucleophilic reactivity?

  • Methodological Answer : The oxolane ring’s electron-donating ether oxygen alters charge distribution, enhancing nucleophilicity at the methanamine nitrogen. DFT calculations (B3LYP/6-31G*) quantify charge density, while X-ray crystallography reveals bond-length variations (e.g., C–N bond shortening) in analogous structures .

Q. What experimental designs assess stability under varying pH conditions?

  • Methodological Answer : Conduct forced degradation studies :

  • Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.
  • Monitor degradation via HPLC-DAD and identify byproducts using LC-QTOF-MS . For example, oxolane ring-opening under acidic conditions generates aldehydes, as seen in related tetrahydrofuran derivatives .

Q. How can enantiomeric purity be enhanced during synthesis?

  • Methodological Answer :

  • Chiral auxiliaries (e.g., (R)- or (S)-BINOL) direct stereochemistry during reductive amination.
  • Chiral HPLC (Chiralpak IA/IB columns) separates enantiomers, while vibrational circular dichroism (VCD) verifies absolute configuration, as applied to dioxolane-containing methanamines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-Dichlorophenyl)(oxolan-3-yl)methanamine
Reactant of Route 2
(2,5-Dichlorophenyl)(oxolan-3-yl)methanamine

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